3-Methylthiazolidine-2,4-dione
Overview
Description
3-Methylthiazolidine-2,4-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its five-membered ring structure. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of sulfur and nitrogen in the ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Mechanism of Action
Target of Action
3-Methylthiazolidine-2,4-dione (MTZD) is a derivative of thiazolidin-2,4-dione (TZD), which is known to play a central role in the biological functioning of several essential molecules
Mode of Action
It is known that the tzd scaffold, to which mtzd belongs, exhibits a wide range of biological activities . The specific interactions of MTZD with its targets and the resulting changes are subjects of ongoing research.
Result of Action
MTZD has been shown to be an effective ligand for tumor cells . This suggests that the compound may have potential anti-cancer properties.
Biochemical Analysis
Cellular Effects
The effects of 3-Methylthiazolidine-2,4-dione on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current data on these aspects are limited .
Dosage Effects in Animal Models
Studies on the effects of varying dosages of this compound in animal models are still in progress. Early findings suggest that the compound’s effects may vary with dosage, and there may be threshold effects as well as potential toxic or adverse effects at high doses .
Transport and Distribution
Future studies may reveal the transporters or binding proteins it interacts with and any effects on its localization or accumulation .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylthiazolidine-2,4-dione can be synthesized through various methods. One common method involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of 2,4-thiazolidinedione with an aldehyde in the presence of a base such as anhydrous sodium acetate in acetic acid . Another method involves the use of deep eutectic solvents, which act as both solvents and catalysts, to improve the yield and purity of the synthesized compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of environmentally friendly methods. Green synthesis approaches, such as the use of deep eutectic solvents, are preferred due to their lower environmental impact and higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
3-Methylthiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its hypoglycemic and anticancer properties.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Shares the same core structure but lacks the methyl group at the third position.
2-Thioxo-4-thiazolidinone: Contains a sulfur atom at the second position instead of an oxygen atom.
4-Thiazolidinone: Has a carbonyl group at the fourth position instead of the second position.
Uniqueness: 3-Methylthiazolidine-2,4-dione is unique due to the presence of the methyl group at the third position, which enhances its biological activity and pharmacological properties compared to its analogs .
Properties
IUPAC Name |
3-methyl-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLWNNMYODLLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361613 | |
Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16312-21-3 | |
Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-methylthiazolidine-2,4-dione synthesized according to the research?
A1: The research paper [] describes the synthesis of 5-benzylidene-3-methylthiazolidine-2,4-dione (6a) through the reaction of ethyl thiocyanoacetate (1) with benzaldehyde in the presence of N-methylthiourea. This reaction likely proceeds through a condensation and cyclization mechanism, although the paper does not delve into the specific mechanistic details.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.